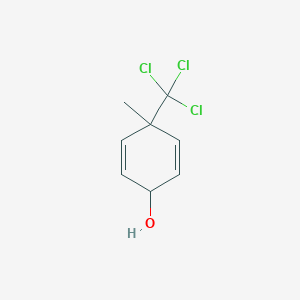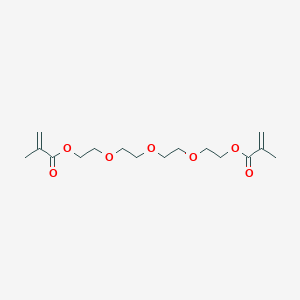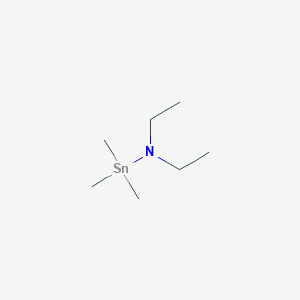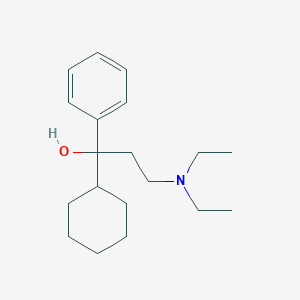
1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol, also known as CX-516, is a compound that belongs to the ampakine family. Ampakines are a class of drugs that enhance the activity of AMPA receptors in the brain, which are responsible for regulating synaptic plasticity and cognitive function. CX-516 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol works by enhancing the activity of AMPA receptors in the brain, which are responsible for regulating synaptic plasticity and cognitive function. Specifically, 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol binds to a specific site on the AMPA receptor known as the "allosteric modulatory site," which enhances the receptor's response to glutamate, the primary neurotransmitter responsible for synaptic transmission in the brain.
Biochemical and Physiological Effects:
1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and ADHD. 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol has also been shown to enhance LTP in the hippocampus, a process that is crucial for learning and memory. Additionally, 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol has been shown to increase the release of acetylcholine, a neurotransmitter that is important for cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol in lab experiments is its ability to enhance cognitive function and memory in animal models. This makes it a useful tool for studying the mechanisms underlying these processes in the brain. However, one limitation of using 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol is its potential for off-target effects, as it has been shown to interact with other neurotransmitter systems in addition to the AMPA receptor.
Zukünftige Richtungen
There are several future directions for research on 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol. One area of interest is its potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and ADHD. Additionally, there is interest in developing more selective ampakines that target specific subtypes of AMPA receptors, which could improve their therapeutic efficacy and reduce the potential for off-target effects. Finally, there is interest in studying the long-term effects of 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol on cognitive function and memory, as well as its potential for neuroprotection in the aging brain.
Synthesemethoden
1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol can be synthesized through a multi-step process that involves the reaction of cyclohexanone with diethylamine to form N,N-diethylcyclohexanamine. This intermediate is then reacted with benzaldehyde in the presence of sodium borohydride to produce 1-phenyl-2-(diethylamino)ethyl alcohol. Finally, this compound is cyclized using para-toluenesulfonic acid to yield 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and ADHD. 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol has also been shown to enhance long-term potentiation (LTP), a process that is crucial for learning and memory, in the hippocampus.
Eigenschaften
CAS-Nummer |
115-64-0 |
|---|---|
Produktname |
1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol |
Molekularformel |
C19H31NO |
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C19H31NO/c1-3-20(4-2)16-15-19(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18,21H,3-4,6,9-10,13-16H2,1-2H3 |
InChI-Schlüssel |
IOZLFEFPJZYFFY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CCN(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
Löslichkeit |
24.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



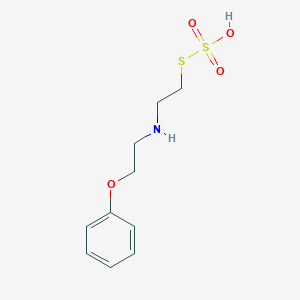
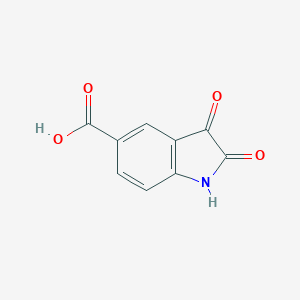
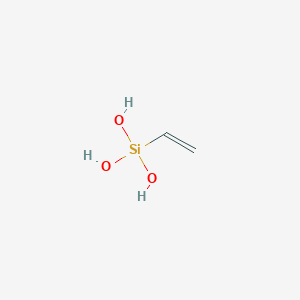
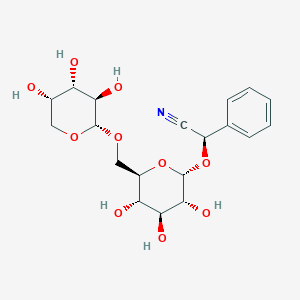
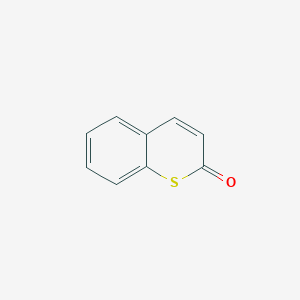

![2-Azaspiro[4.5]decane](/img/structure/B86298.png)
![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)



